molecular formula C11H15NO B1286564 4-(Dimethylamino)-2,6-dimethylbenzaldehyde CAS No. 4980-19-2

4-(Dimethylamino)-2,6-dimethylbenzaldehyde

Cat. No.: B1286564
CAS No.: 4980-19-2
M. Wt: 177.24 g/mol
InChI Key: ADDNDYGTXADGMI-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2,6-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quantification of Proanthocyanidins in Cranberry Products

The 4-(dimethylamino)cinnamaldehyde (DMAC) assay, which uses 4-(Dimethylamino)-2,6-dimethylbenzaldehyde, is a method for quantifying proanthocyanidin (PAC) content in cranberry products. A study compared the use of a cranberry proanthocyanidin (c-PAC) standard to procyanidin A2 (ProA2) dimer for accurate quantification of PAC in various cranberry products. The c-PAC standard provided more accurate results reflecting the structural heterogeneity of cranberry PACs (Krueger et al., 2016).

Synthesis and Characterization of Novel Complexes

4-(Dimethylamino)benzaldehyde (DMAB) has been studied in the synthesis and spectral characterization of novel complexes. These include 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline. The study focused on the solid–liquid equilibrium, thermodynamic properties, and the optical behavior of these complexes, revealing new insights into their thermal and spectral characteristics (Neupane & Rai, 2017).

Corrosion Inhibition for Mild Steel

4-(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, derived from this compound, has been investigated as a corrosion inhibitor for mild steel in acidic solutions. The study included weight loss, electrochemical methods, and surface analysis techniques, showing that this compound acts as an effective corrosion inhibitor (Singh et al., 2016).

Synthesis and Molecular Modeling of Compounds

The compound has been used in synthesizing and studying 3-(4-(Dimethylamino)benzylidene)thiochroman-4-one. This research involved synthesis, crystal structure analysis, and molecular modeling using Density Functional Theory (DFT). It provided valuable information about the compound's structure and intermolecular interactions (Urdaneta et al., 2019).

Mechanism of Action

While specific mechanisms of action for 4-(Dimethylamino)benzaldehyde are not available, it is known to be more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Safety and Hazards

4-(Dimethylamino)benzaldehyde is considered hazardous and may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects .

Future Directions

Research on 4-(Dimethylamino)benzaldehyde and related structures is ongoing due to their wide range of therapeutic activities and their role as active lead molecules in medicinal chemistry .

Properties

IUPAC Name

4-(dimethylamino)-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-10(12(3)4)6-9(2)11(8)7-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDNDYGTXADGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599919
Record name 4-(Dimethylamino)-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4980-19-2
Record name 4-(Dimethylamino)-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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